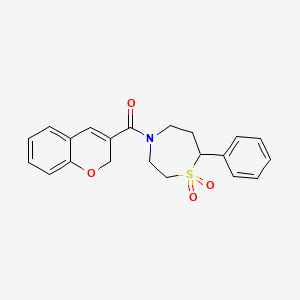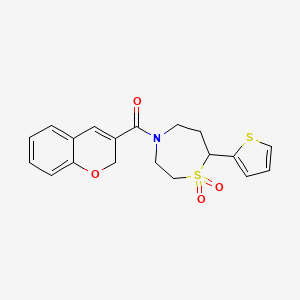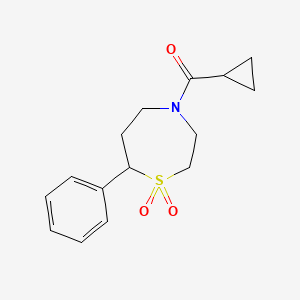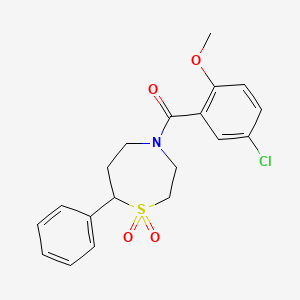
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that includes a chromene moiety (a common structure in many organic compounds, particularly in bioactive molecules), a phenyl group (a common aromatic ring structure), and a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The chromene and phenyl groups are aromatic, contributing to the compound’s stability, while the thiazepane ring introduces heteroatoms (nitrogen and sulfur), which can significantly affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chromene, phenyl, and thiazepane moieties. The chromene and phenyl groups, being aromatic, might undergo electrophilic aromatic substitution reactions. The thiazepane ring, with its nitrogen and sulfur atoms, might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, the presence of aromatic rings (chromene and phenyl) might make the compound relatively stable and less reactive, while the thiazepane ring might increase its reactivity .作用机制
Target of Action
Compounds with similar structures, such as coumarin-chalcone hybrids, have been found to exhibit antioxidant potential .
Mode of Action
Coumarin-chalcone hybrids have been shown to inhibit oxidative stress, which is a key mechanism in the treatment of several disease conditions .
Biochemical Pathways
It’s worth noting that coumarin-chalcone hybrids have been shown to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .
Pharmacokinetics
A compound with a similar structure, xh04, exhibited better preliminary pharmacokinetics in human and rat liver microsomes in vitro .
Result of Action
Compounds with similar structures have been shown to exhibit significant antioxidant potential .
实验室实验的优点和局限性
The use of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has many advantages for lab experiments. This compound is relatively easy to synthesize and is relatively inexpensive. In addition, this compound can be used to study the effects of certain enzymes and receptors, and to study the effects of certain drugs. However, there are some limitations to the use of this compound in lab experiments. This compound is not very stable and has a relatively short shelf life. In addition, this compound is not very soluble in water, which makes it difficult to use in certain experiments.
未来方向
There are many potential future directions for the use of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. One potential direction is to use this compound to study the effects of certain drugs on specific enzymes and receptors. Another potential direction is to use this compound to study the effects of certain hormones and neurotransmitters on specific proteins. In addition, this compound could be used to study the effects of certain genes and mutations on specific proteins. Finally, this compound could be used to study the effects of certain drugs on specific genes and mutations.
合成方法
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized through a variety of methods. One of the most common methods is through the reaction of 4-hydroxy-2H-chromene-3-carbaldehyde with phenyl-1lambda6,4-thiazepane-1,1-dione. This reaction produces the desired product with a yield of about 70-80%. Other methods for synthesis include the use of palladium-catalyzed cross-coupling reactions, the use of microwave-assisted synthesis, and the use of solid-phase synthesis.
科学研究应用
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used to study the effects of certain enzymes and receptors, and to study the effects of certain drugs. It has also been used to study the effects of certain hormones and neurotransmitters. In addition, this compound has been used to study the effects of certain genes and to study the effects of certain mutations.
属性
IUPAC Name |
2H-chromen-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-21(18-14-17-8-4-5-9-19(17)26-15-18)22-11-10-20(27(24,25)13-12-22)16-6-2-1-3-7-16/h1-9,14,20H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFUDVNNQTWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)



![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)
![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)
![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6424762.png)
![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)